



In vivo experimental autoimmune encephalomyelitis (EAE) models for fingolimod

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Application Notes & Protocols: In Vivo EAE Models for Fingolimod

Audience: Researchers, scientists, and drug development professionals.

Introduction: Modeling Multiple Sclerosis with EAE

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, Multiple Sclerosis (MS).[1] EAE models are crucial for understanding the pathophysiology of MS and for evaluating the efficacy of potential therapeutics.[2] These models mimic key features of MS, including paralysis, inflammation of the central nervous system (CNS), demyelination, and axonal damage.[2][3] The most common EAE model for studying fingolimod involves inducing the disease in C57BL/6 mice with Myelin Oligodendrocyte Glycoprotein (MOG) peptide.[4][5] This induction results in a chronic, ascending flaccid paralysis, providing a robust platform for preclinical drug testing.[4][6]

Fingolimod (FTY720) is a first-in-class, orally administered, disease-modifying therapy approved for relapsing forms of MS.[7][8] Its primary mechanism involves modulating sphingosine-1-phosphate (S1P) receptors.[9] EAE models have been instrumental in elucidating fingolimod's mechanism of action and demonstrating its therapeutic potential, showing that it can prevent disease development when given prophylactically and reduce clinical severity when administered therapeutically.[7]



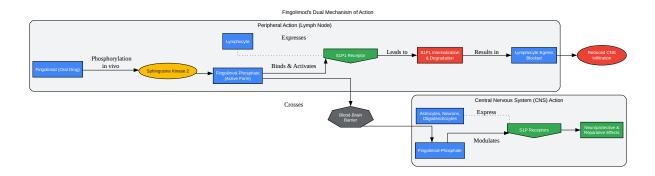
Fingolimod's Mechanism of Action

Fingolimod is a structural analog of the natural lipid mediator, sphingosine.[10] In vivo, it is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate.[7][11] This active metabolite then acts as a potent modulator at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[7][11]

The key immunological effect of fingolimod is mediated through the S1P1 receptor on lymphocytes.[7] Fingolimod-phosphate initially activates the S1P1 receptor, but this is followed by the receptor's internalization and degradation.[8][9] This process renders lymphocytes unresponsive to the natural S1P gradient that guides their exit from secondary lymphoid organs.[7][9] By sequestering lymphocytes in the lymph nodes, fingolimod dramatically reduces the infiltration of autoaggressive immune cells into the CNS, thereby mitigating the inflammatory attack on myelin.[7][10]

Beyond its effects on lymphocyte trafficking, fingolimod readily crosses the blood-brain barrier and can exert direct effects within the CNS.[7][11] S1P receptors are expressed on various CNS cells, including astrocytes, microglia, oligodendrocytes, and neurons.[7][8] Studies suggest that fingolimod's efficacy in EAE is partly dependent on its interaction with S1P1 receptors on astrocytes, indicating a combination of anti-inflammatory and direct neuroprotective actions.[8]





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Caption: Fingolimod's mechanism via lymphocyte sequestration and direct CNS effects.

Detailed Experimental Protocols

This protocol describes the active induction of chronic EAE in female C57BL/6 mice, a widely accepted model for preclinical evaluation of MS therapeutics.[3][4]

Materials:

- Female C57BL/6 mice, 9-13 weeks old.[3]
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.



- Pertussis toxin (PTX) from Bordetella pertussis.[3]
- Sterile Phosphate-Buffered Saline (PBS) or Normal Saline.[12]
- Syringes (1 mL) and needles (e.g., 27G).

Procedure:

- Antigen Emulsion Preparation:
 - Prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS.
 - Prepare CFA by ensuring the Mycobacterium tuberculosis is evenly suspended.
 - Create a 1:1 emulsion of the MOG35-55 solution and CFA. Draw equal volumes into two separate syringes connected by a stopcock or Luer-lock connector and pass the mixture back and forth until a thick, stable white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
- Immunization (Day 0):
 - Anesthetize mice lightly if necessary.
 - Draw 0.1 mL of the MOG/CFA emulsion into an insulin syringe. This volume typically contains 100-200 μg of MOG35-55.[2]
 - Administer a single 0.1 mL subcutaneous (s.c.) injection into the upper back or two 0.05 mL s.c. injections on either flank.
 - On the same day, administer the first dose of PTX (typically 100-200 ng) via intraperitoneal
 (i.p.) injection in a volume of 0.1 mL.[12]
- Second PTX Injection (Day 2):
 - Administer a second dose of PTX (identical to the first dose) via i.p. injection approximately 48 hours after the initial immunization.[4]
- Post-Induction Monitoring:

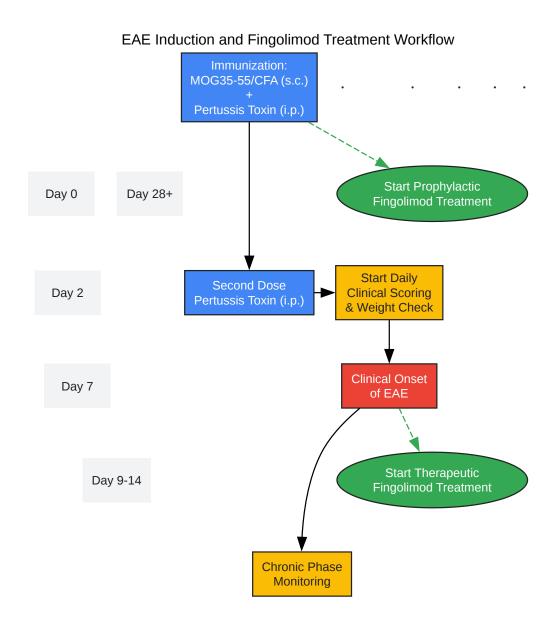


- Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
- Record body weight and clinical score for each mouse. Disease onset typically occurs between 9 and 14 days post-immunization.[3][4]

Fingolimod can be administered in two main paradigms to assess its efficacy.

- a) Prophylactic Treatment:
- Objective: To evaluate the potential of fingolimod to prevent or delay the onset of EAE.
- Protocol: Daily administration of fingolimod begins on the day of immunization (Day 0) or shortly after (e.g., Day 2) and continues for the duration of the experiment (typically 28-30 days).[3][13]
- Dosage: Common oral doses range from 0.3 mg/kg to 1.0 mg/kg.[10][12] Administration can be via oral gavage or in the drinking water.[10][14]
- b) Therapeutic Treatment:
- Objective: To assess fingolimod's ability to reverse or ameliorate existing disease symptoms.
- Protocol: Daily administration of fingolimod begins after the onset of clinical signs.[5] This is often initiated when mice reach a specific clinical score (e.g., Score 1 or 2) or when a certain percentage of the cohort shows symptoms (e.g., 50%).[12][13]
- Dosage: Doses are similar to the prophylactic regimen (0.1 mg/kg to 1.0 mg/kg), administered daily via i.p. injection or oral gavage.[10][11]





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Caption: Workflow for EAE induction and prophylactic vs. therapeutic treatment.

Disease severity is assessed daily using a standardized 0-5 scale:

• 0: No clinical signs.



- 1: Limp tail.
- 2: Hind limb weakness or wobbly gait.
- 3: Partial hind limb paralysis.
- 4: Complete hind limb paralysis.
- 5: Moribund state or death.

Half points (e.g., 2.5 for weakness in one hind limb and partial paralysis in the other) can be used for more granular scoring.

Data Presentation: Effects of Fingolimod in EAE Models

The following tables summarize quantitative data from studies evaluating fingolimod in EAE.

Table 1: Effect of Fingolimod on EAE Clinical Score



Treatme nt Paradig m	Fingoli mod Dose	Animal Model	Peak Score (Vehicle)	Peak Score (Fingoli mod)	Score at Study End (Vehicle)	Score at Study End (Fingoli mod)	Citation
Prophyla ctic	0.3 mg/kg (oral)	C57BL/6	2.8 ± 0.5 (at dpi 20)	0.27 ± 0.12 (at dpi 20)	2.0 ± 0.3 (at dpi 50)	0.13 ± 0.09 (at dpi 50)	[10]
Prophyla ctic	Not specified	C57BL/6 J	2.7 ± 0.5 (at day 21)	0.25 ± 0.25 (at day 21)	-	-	[13]
Therapeu tic	0.3 mg/kg (oral)	C57BL/6	~3.2 (at dpi 20)	~1.5 (at dpi 30)	~2.5 (at dpi 50)	~1.0 (at dpi 50)	[10]
Therapeu tic	Not specified	C57BL/6	2.7 ± 0.5 (at day 21)	1.4 ± 0.6 (at day 21)	-	-	[13]
Therapeu tic	0.3 mg/kg (oral)	C57BL/6	~2.5 (at day 17)	~1.5 (at day 35)	~2.2 (at day 35)	~1.5 (at day 35)	[12]
Therapeu tic	1.0 mg/kg (oral)	C57BL/6	~2.5 (at day 17)	~1.2 (at day 35)	~2.2 (at day 35)	~1.2 (at day 35)	[12]
Therapeu tic	1.0 mg/kg (i.p.)	C57BL/6	>2.5 (at day 20)	<1.0 (at day 20)	>2.5 (at day 37)	<1.0 (at day 37)	[11]

Scores are presented as mean \pm SEM or as estimated from published graphs. dpi = days post-immunization.

Table 2: Cellular and Molecular Effects of Therapeutic Fingolimod in EAE



Parameter Measured	Fingolimod Dose	Animal Model	Effect of EAE (vs. Naive)	Effect of Fingolimod (vs. EAE Vehicle)	Citation
Plasma Neurofilamen t Light (NfL)	Not specified	C57BL/6J	Increased (17721 ± 5136 pg/mL)	No significant change (18718 ± 4718 pg/mL)	[13]
Brain IL-1β	Not specified	C57BL/6J	Increased (3.9 ± 1.0 pg/mg)	No significant change (4.1 ± 1.2 pg/mg)	[13]
Brain TNF-α	Not specified	C57BL/6J	Increased (0.9 ± 0.3 pg/mg)	No significant change (1.1 ± 0.3 pg/mg)	[13]
Dorsal Horn GFAP	1.0 mg/kg (i.p.)	C57BL/6	Increased	Reduced	[11]
Dorsal Horn lba1	1.0 mg/kg (i.p.)	C57BL/6	Increased	Reduced	[11]
CNS Macrophage/ Microglia	1.0 mg/kg (oral)	C57BL/6	Increased	Significantly diminished number	[12]
Optic Nerve Oligodendroc ytes	1.0 mg/kg (oral)	C57BL/6	Apoptosis increased	Apoptosis significantly reduced	[12]
Striatal Dendritic Spines	0.3 mg/kg (oral)	C57BL/6	Reduced (17 ± 2 spines/100μ m)	Increased (28 ± 3 spines/100µ m)	[10]

Data are presented as mean \pm SEM where available.

Conclusion



The MOG35-55-induced EAE model in C57BL/6 mice is an invaluable tool for the preclinical assessment of fingolimod. The established protocols for disease induction and the distinct prophylactic and therapeutic treatment paradigms allow for a comprehensive evaluation of a compound's ability to prevent disease onset and to modify existing disease course. Quantitative outcome measures, including daily clinical scores and post-mortem cellular and molecular analyses, provide robust data on both the immunomodulatory and potential neuroprotective effects of fingolimod. These models have not only confirmed fingolimod's primary mechanism of lymphocyte sequestration but also provide a platform to investigate its direct therapeutic actions within the central nervous system.[8][10]

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